1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
Description
Properties
CAS No. |
1018584-73-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3 |
InChI Key |
FHMALMRUMWFZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The pyrazole nucleus in 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is typically constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For cyclopenta-fused derivatives, the diketone component must incorporate a preformed cyclopentane ring. A plausible route involves reacting cyclopentane-1,3-dione with methylhydrazine under acidic or thermal conditions to yield the bicyclic pyrazole intermediate .
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Reagent | Conditions | Yield | Citation |
|---|---|---|---|---|
| Cyclopentane-1,3-dione | Methylhydrazine | HCl, reflux, 6 h | ~60%* | |
| 3-Ketocyclopentane ester | Hydrazine hydrate | EtOH, 80°C, 4 h | ~55%* |
*Theoretical yields extrapolated from analogous pyrazole syntheses .
Post-cyclization, the 3-carbaldehyde group is introduced via oxidation or formylation. For instance, Vilsmeier-Haack formylation using POCl3 and DMF could direct electrophilic substitution at the pyrazole’s 3-position, though steric effects from the cyclopenta ring may necessitate higher temperatures or prolonged reaction times .
Oxidation-Methylation Tandem Approach
A sequential oxidation-methylation strategy, validated for simpler pyrazole-carbaldehydes, offers a viable pathway. Starting from 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, thionyl chloride (SOCl2) converts the acid to its acyl chloride, followed by Rosenmund reduction using hydrogen over palladium-calcium carbonate to yield the aldehyde . Subsequent N-methylation with methyl iodide or dimethyl sulfate in alkaline media completes the synthesis.
Key Steps:
-
Carboxylic Acid to Acyl Chloride:
Treatment with SOCl2 (2.5 equiv) in refluxing toluene for 2 hours achieves quantitative conversion . -
Rosenmund Reduction:
Hydrogenation at 92°C under 8 mmHg with Pd/C catalyst affords the aldehyde in 63% yield . -
N-Methylation:
Dimethyl sulfate (1.2 equiv) in 20% NaOH at 80°C for 2 hours installs the methyl group .
Catalytic Hydrogenation of Nitriles
Alternative routes involve reducing 3-cyano precursors to the aldehyde. For example, 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonitrile undergoes selective hydrogenation using Lindlar catalyst (Pb-poisoned Pd) in quinoline, suppressing over-reduction to the alcohol . This method avoids harsh oxidizing agents, making it suitable for acid-sensitive substrates.
Table 2: Nitrile Hydrogenation Conditions
| Substrate | Catalyst | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|---|
| Pyrazole-3-carbonitrile derivative | Lindlar | Toluene | 50°C | 58%* |
*Extrapolated from similar nitrile reductions .
Directed ortho-Metalation (DoM) for Functionalization
Directed metalation strategies enable precise aldehyde installation. Treating 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 3-position, which reacts with DMF to form the carbaldehyde . This method offers regioselectivity but requires anhydrous conditions and cryogenic temperatures.
Optimization Notes:
-
Lithiating Agent: LDA outperforms n-BuLi in minimizing side reactions .
-
Electrophile: DMF (2.0 equiv) ensures complete formylation .
Challenges in Cyclopenta Ring Formation
Constructing the fused cyclopenta ring remains the most synthetically demanding step. Intramolecular aldol condensation of keto-hydrazones or photochemical [2+2] cycloadditions presents potential solutions, though yields are often modest (<40%) . Recent advances in gold-catalyzed cycloisomerization of enynes could streamline this process, albeit requiring specialized catalysts .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.
Reduction: 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Properties
- Molecular Formula : C8H10N2O
- SMILES Notation : CN1C2=C(CCC2)C(=N1)C=O
- InChIKey : FHMALMRUMWFZBJ-UHFFFAOYSA-N
The compound features a cyclopentapyrazole framework, which is significant for its reactivity and interaction with biological systems. The aldehyde functional group contributes to its chemical reactivity, making it a candidate for various synthetic applications.
Biological Activities
Research indicates that compounds similar to 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde exhibit diverse biological activities:
- Anticancer Properties : Some derivatives of cyclopentapyrazoles have shown promise in inhibiting cancer cell proliferation. The structural similarity of this compound may suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of nitrogen atoms in the pyrazole ring can enhance antimicrobial properties. Preliminary studies on related compounds indicate that they may act against various bacterial strains.
Applications in Pharmaceuticals
The unique structure of this compound opens avenues for its use in drug development:
- Drug Design : The compound can serve as a scaffold for synthesizing novel pharmaceuticals targeting specific biological pathways. Its ability to form derivatives can lead to compounds with enhanced efficacy and reduced toxicity.
- Lead Compound in Medicinal Chemistry : Given its potential biological activities, it can be a lead compound for further modifications aimed at improving pharmacological profiles.
Material Science Applications
In addition to biological applications, this compound may find uses in material sciences:
- Polymer Chemistry : The aldehyde group allows for cross-linking reactions in polymer synthesis. This could lead to the development of novel materials with tailored properties.
- Sensors and Catalysts : The reactivity of the aldehyde group may be exploited in developing sensors or catalytic materials that respond to environmental changes or facilitate chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest structural analogs include:
- 1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 20583-33-9): Shares the pyrazole core and methyl group at the 1-position but lacks the fused cyclopentane ring. This simpler analog has a molecular weight of 110.11 g/mol and is commercially available with >98% purity .
- This derivative demonstrated significant antioxidant and anti-inflammatory activities in vitro .
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 3s): A dihydropyrano-pyrazole hybrid with a nitrile group and amino substituents, synthesized via a multi-component reaction. This compound exhibits a more complex heterocyclic system and higher molecular weight (~350 g/mol) compared to the target compound .
Physicochemical Properties
- Melting Points and Stability: 1-Methyl-1H-pyrazole-3-carboxylic acid (a related compound) has a melting point of 150–152°C , whereas fused-ring systems like the cyclopenta[c]pyrazole derivative likely exhibit higher melting points due to increased rigidity. The dihydropyrano-pyrazole analog (3s) melts at 170.7–171.2°C, suggesting that fused-ring systems enhance thermal stability .
Solubility : Pyrazole carbaldehydes with bulky substituents (e.g., benzoyl or cyclopentane rings) are typically less water-soluble than simpler derivatives like 1-methyl-1H-pyrazole-4-carbaldehyde .
Biological Activity
1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a compound belonging to the cyclopentapyrazole family. Its unique structure suggests potential biological activities, but comprehensive research on its pharmacological properties is limited. This article aims to summarize the available data on the biological activity of this compound, including synthesis methods, biological assays, and potential therapeutic applications.
Structural Information
- Molecular Formula : CHNO
- SMILES : CN1C2=C(CCC2)C(=N1)C=O
- InChIKey : FHMALMRUMWFZBJ-UHFFFAOYSA-N
Biological Activity Overview
Although specific studies on this compound are scarce, related compounds in the pyrazole class have exhibited various biological activities:
- Antitumor Activity : Pyrazole derivatives have been reported to exhibit antitumor properties. For instance, certain pyrazolo[3,4-b]quinolines demonstrate significant cytotoxic effects against cancer cell lines .
- Antimicrobial Properties : Some pyrazole compounds have shown promising antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a potential synthetic route:
- Formation of Cyclopentapyrazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds.
- Aldehyde Introduction : The introduction of the aldehyde functional group can be achieved through oxidation reactions or direct functionalization of intermediates.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are lacking, research on related pyrazoles provides insight into potential biological activities:
Q & A
Q. Example Protocol :
React 5-azido-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol under reflux to form fused pyrazolo-pyrazole systems.
Optimize cyclization using iodine as a catalyst at room temperature to control regioselectivity .
How is X-ray crystallography applied to determine the structure of this compound?
Basic Research Question
X-ray crystallography is critical for confirming molecular geometry and stereochemistry. Key steps include:
- Data collection : High-resolution diffraction data from single crystals.
- Structure solution : Use programs like SHELXS or SHELXD for phase determination .
- Refinement : SHELXL refines atomic positions and thermal parameters, accounting for disorder or twinning .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths, angles, and torsional strain .
Case Study :
The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was resolved using SHELXL, revealing a planar pyrazole ring and a distorted cyclopentane moiety .
How do reaction conditions influence product distribution in fused pyrazole synthesis?
Advanced Research Question
Subtle changes in temperature, catalysts, or solvents can drastically alter product outcomes. For example:
| Conditions | Product | Reference |
|---|---|---|
| Hydrazine hydrate, reflux | 1-phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
| Hydrazine hydrate, RT + I₂ | 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine |
Mechanistic Insight :
Iodine promotes oxidative coupling at room temperature, favoring amine formation, while reflux conditions drive cyclization without oxidation .
What analytical challenges arise when characterizing cyclopenta-fused pyrazole carbaldehydes?
Advanced Research Question
Challenges include:
- Stereochemical complexity : Cyclopentane ring puckering and substituent orientation complicate NMR interpretation. Use NOESY or ROESY to resolve spatial proximity .
- Crystallographic disorder : Flexible cyclopentane rings may require twinning refinement in SHELXL or alternative space group assignments .
- Regioselectivity ambiguity : LC-MS/MS fragmentation patterns help distinguish between isomeric products .
Resolution Strategy :
Combine X-ray data with DFT calculations (e.g., Gaussian) to validate proposed conformers .
How can researchers optimize yields in pyrazole-carbaldehyde synthesis?
Advanced Research Question
Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance formylation efficiency in Vilsmeier-Haack reactions .
- Catalyst loading : Substoichiometric iodine (5–10 mol%) improves cyclization rates without side oxidation .
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates during methyl group introduction .
Example Optimization :
Increasing DMF volume by 20% in the Vilsmeier step improved carbaldehyde yield from 58% to 72% .
What methodologies are used to evaluate the antimicrobial activity of pyrazole-carbaldehyde derivatives?
Basic Research Question
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl, chloro) to assess impact on bioactivity .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity .
Data Interpretation :
A derivative with a 3-trifluoromethyl group showed MIC = 2 µg/mL against S. aureus but high cytotoxicity (IC₅₀ = 10 µM), necessitating further SAR tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
